Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Vue d'ensemble

Description

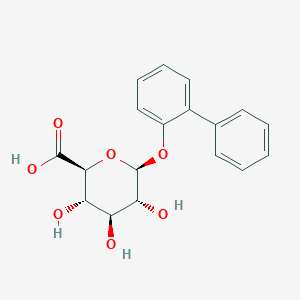

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 g/mol . The IUPAC name for this compound is ethyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of methyl ®-2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylate and 4 M HCl in dioxane was stirred at 60 °C for 2 h . The reaction mixture was then concentrated to give the amine .Molecular Structure Analysis

The molecular structure of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate can be represented by the InChI string: InChI=1S/C12H15NO2/c1-2-15-12(14)9-3-5-10-8(7-9)4-6-11(10)13/h3,5,7,11H,2,4,6,13H2,1H3 . The compound has a topological polar surface area of 52.3 Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate include a molecular weight of 205.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has an exact mass of 205.110278721 g/mol and a monoisotopic mass of 205.110278721 g/mol .Applications De Recherche Scientifique

Chemoenzymatic Synthesis of Amino Acid Enantiomers:

- Used in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates, showing high enantioselectivity with Candida antarctica lipase B (Li, Rantapaju, & Kanerva, 2011).

Synthesis of Heterocyclic Compounds:

- Involved in the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

- Utilized in Wessely oxidation and intramolecular Diels–Alder reactions for synthesizing coronafacic acid (Yates, Bhamare, Granger, & Macas, 1993).

Organic Synthesis and Catalysis:

- Acted as a 1,4-dipole synthon in phosphine-catalyzed annulation, forming highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

- Involved in recyclization reactions, yielding complex heterocyclic structures (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

Pharmaceutical and Medicinal Chemistry:

- Used in the synthesis of investigational pharmaceutical compounds, with a focus on polymorphic characterization (Vogt, Williams, Johnson, & Copley, 2013).

- Employed in the creation of peptidomimetic building blocks for introducing various functionalities (Anderluh, Marc, & Dolenc, 2005).

Material Science and Polymer Chemistry:

- Essential in the synthesis of benzofulvene derivatives for spontaneous thermoreversible polymerization, influencing polymer properties (Cappelli et al., 2007).

Synthesis of Bioactive Compounds:

- Facilitated the creation of spiro heterocyclic structures with potential antimicrobial and anti-inflammatory activities (Markosyan et al., 2020).

Analytical Methodology in Plant Physiology:

- Part of a methodology for analyzing metabolites and enzyme activities related to ethylene biosynthesis (Bulens et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as 2-amino-2,3-dihydro-1h-indene-5-carboxamide, have been found to interact with the discoidin domain receptor 1 (ddr1) .

Mode of Action

It’s worth noting that the amino group at the 2-position of the indene in similar compounds has been observed to form a hydrogen bond with the gatekeeper residue thr701 . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 2977±400 °C, a predicted density of 1148±006 g/cm3, and a predicted pKa of 721±020 . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

Similar compounds have been found to inhibit ddr1 , suggesting that Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate may have similar inhibitory effects.

Propriétés

IUPAC Name |

ethyl 1-amino-2,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMPCLTXLHGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)

![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)